molecular formula C21H21NO3 B12419733 3-[(3aS,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid

3-[(3aS,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid

Cat. No.: B12419733
M. Wt: 335.4 g/mol
InChI Key: DXIHVMJOYZAEOU-IEAUQHRDSA-N
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Description

3-[(3aS,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid is a complex organic compound with a unique structure that combines a cyclopentaquinoline core with a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3aS,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a suitable precursor to form the cyclopentaquinoline core, followed by functionalization to introduce the ethoxy group and the benzoic acid moiety. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help optimize the reaction conditions and improve the overall yield and purity of the final product. Additionally, industrial processes may incorporate purification steps, such as recrystallization or chromatography, to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[(3aS,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzoic acid moiety can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents to the benzoic acid moiety.

Scientific Research Applications

3-[(3aS,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, depending on its biological activity.

    Industry: The compound may find use in the development of new materials, such as polymers or coatings, due to its structural properties.

Mechanism of Action

The mechanism of action of 3-[(3aS,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopentaquinoline derivatives and benzoic acid analogs. Examples include:

    Cyclopentaquinoline derivatives: These compounds share the core structure but may have different substituents, leading to variations in their chemical and biological properties.

    Benzoic acid analogs: Compounds with similar benzoic acid moieties but different attached groups can provide insights into the structure-activity relationships.

Uniqueness

The uniqueness of 3-[(3aS,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid lies in its specific combination of structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

3-[(3aS,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid

InChI

InChI=1S/C21H21NO3/c1-2-25-18-11-5-10-17-15-8-4-9-16(15)19(22-20(17)18)13-6-3-7-14(12-13)21(23)24/h3-8,10-12,15-16,19,22H,2,9H2,1H3,(H,23,24)/t15-,16+,19?/m1/s1

InChI Key

DXIHVMJOYZAEOU-IEAUQHRDSA-N

Isomeric SMILES

CCOC1=CC=CC2=C1NC([C@@H]3[C@H]2C=CC3)C4=CC(=CC=C4)C(=O)O

Canonical SMILES

CCOC1=CC=CC2=C1NC(C3C2C=CC3)C4=CC(=CC=C4)C(=O)O

Origin of Product

United States

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